N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide
CAS No.: 958888-24-9
Cat. No.: VC3757701
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 958888-24-9 |
---|---|
Molecular Formula | C10H12N4O |
Molecular Weight | 204.23 g/mol |
IUPAC Name | 1-amino-3-(1-methylindol-5-yl)urea |
Standard InChI | InChI=1S/C10H12N4O/c1-14-5-4-7-6-8(2-3-9(7)14)12-10(15)13-11/h2-6H,11H2,1H3,(H2,12,13,15) |
Standard InChI Key | VQLPFHFACLYDBQ-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CC(=C2)NC(=O)NN |
Canonical SMILES | CN1C=CC2=C1C=CC(=C2)NC(=O)NN |
Introduction
Chemical Structure and Nomenclature
N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide is registered with the Chemical Abstracts Service (CAS) number 958888-24-9. The compound is also known by several synonyms including 4-(1-Methyl-1H-indol-5-yl)semicarbazide and Hydrazinecarboxamide, N-(1-methyl-1H-indol-5-yl)- . Its structure consists of a 1-methylindole core with a hydrazinecarboxamide group attached at the 5-position. The molecular formula is C₁₀H₁₂N₄O, representing ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom . This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and biological potential.
The fundamental structure comprises a bicyclic indole system with a methyl group attached to the nitrogen of the pyrrole ring, while the hydrazinecarboxamide substituent provides additional hydrogen bonding capacity that is often critical for interactions with biological targets.
Physical and Chemical Properties
N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide possesses distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. The key properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide
Property | Value |
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Molecular Formula | C₁₀H₁₂N₄O |
Molecular Weight | 204.229 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | Not Available |
Melting Point | Not Available |
LogP | 0.45 |
PSA (Polar Surface Area) | 75.57000 |
Exact Mass | 204.101105 |
Index of Refraction | 1.672 |
pKa | 11.68±0.20 (Predicted) |
The compound has a moderate LogP value of 0.45, indicating a balance between hydrophilic and lipophilic properties . This characteristic is particularly important for drug development as it influences membrane permeability and potential bioavailability. The relatively high polar surface area (PSA) of 75.57 suggests good capacity for hydrogen bonding, which can be advantageous for interactions with protein targets but may affect membrane permeability . The compound's density of approximately 1.4 g/cm³ is typical for organic compounds of this class .
Biological Activities and Applications
N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide has attracted interest due to its potential biological activities and pharmaceutical applications. Various sources indicate several key areas of application:
Heat Shock Protein 90 (Hsp90) Inhibition
The compound appears to be significant in the development of Heat Shock Protein 90 (Hsp90) inhibitors. According to multiple patents and research articles, N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide may serve as a precursor or intermediate in the synthesis of triazole compounds that modulate Hsp90 activity . One patent specifically mentions: "The present invention provides novel methods of preparing triazole compounds which inhibit the activity of Hsp90" . This activity is particularly relevant for cancer therapy, as Hsp90 is a molecular chaperone that assists in the folding, stabilization, and function of numerous oncogenic proteins.
Anti-fungal and Anti-tumor Effects
The compound is recognized for its potential medicinal properties, particularly due to its anti-proliferative and anti-angiogenic activities . In a patent titled "Triazolone compound with anti-fungal and anti-tumor effects and application," it is noted that compounds of this class "can be used as a triazolone Hsp90 inhibitor and an Hsp90-HDAC double-target inhibitor, and can be used as an anti-fungal and anti-tumor drug" . This dual-targeting approach represents an innovative strategy in developing multi-functional therapeutic agents.
Anti-inflammatory and Immunomodulatory Properties
Patents and literature also suggest applications in "suppressing the immune system" and "treating an inflammatory or immune disorder" . This indicates that N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide or its derivatives might have potential in treating conditions characterized by excessive inflammatory responses or autoimmune disorders.
Comparison with Structurally Related Compounds
To better understand the potential properties and applications of N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide, it is valuable to compare it with structurally related compounds.
Table 2: Comparison of N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Applications |
---|---|---|---|---|
N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide | C₁₀H₁₂N₄O | 204.229 | Base structure | Hsp90 inhibition, anti-fungal, anti-tumor |
1-methyl-1H-indol-5-yl dimethylcarbamate | C₁₂H₁₄N₂O₂ | 218.252 | Dimethylcarbamate instead of hydrazinecarboxamide | Not specified in literature |
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazinecarboxamide | Variable | Variable | Benzimidazole core instead of indole | Anti-inflammatory |
Carbazochrome, (R)- | C₁₀H₁₂N₄O₃ | 236.23 | Additional hydroxyl and oxo groups | Not specified in literature |
This comparison highlights the structural diversity within this class of compounds and suggests that modifications to the core structure can significantly influence biological activities and potential therapeutic applications.
Research Developments and Current Status
Current research involving N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide appears to focus primarily on its role as an intermediate or building block in the synthesis of more complex bioactive molecules. Patents mentioning this compound include:
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"Synthesis of triazole compounds that modulate HSP90 activity" (2008)
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"Improved method for preparing HSP90 inhibitor Ganetespib" (2018)
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"Triazolone compound with anti-fungal and anti-tumor effects and application" (2021)
This chronological progression of patents suggests continued interest in this compound and its derivatives over more than a decade, particularly in the context of Hsp90 inhibition and related therapeutic applications.
Analytical Characterization
Analytical characterization of N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide and similar compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
For related hydrazinecarboxamide compounds, IR spectral data often show characteristic peaks:
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NH groups typically appear in the range of 3200-3400 cm⁻¹
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C=N groups typically appear around 1510-1520 cm⁻¹
In ¹H NMR analyses of similar compounds, distinctive signals include:
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NH protons often appearing as singlets at approximately δ 8.4-12.1 ppm
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Aromatic protons typically appearing as multiplets in the range of δ 6.6-7.6 ppm
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Methyl protons attached to nitrogen appearing as singlets around δ 2.3-2.4 ppm
Future Research Directions
Based on the current knowledge and potential applications of N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide, several promising research directions can be identified:
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Optimization of synthetic routes to improve yield and purity
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Comprehensive evaluation of biological activities, particularly focusing on anti-cancer, anti-fungal, and anti-inflammatory properties
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Detailed structure-activity relationship studies to understand how structural modifications affect biological efficacy
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Investigation of potential synergistic effects when combined with established therapeutic agents
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Development of drug delivery systems to enhance bioavailability and targeting
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Exploration of the compound's potential in treating emerging infectious diseases and resistant fungal infections
These research avenues could significantly enhance our understanding of this compound and expand its potential therapeutic applications.
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